6-Chloro-2,3-dimethylquinoxaline
Overview
Description
6-Chloro-2,3-dimethylquinoxaline is a compound that is structurally related to various quinoxaline derivatives synthesized for different applications, including liquid chromatographic assays, synthesis of complex molecules, and as intermediates in organic synthesis. Although the specific compound 6-Chloro-2,3-dimethylquinoxaline is not directly mentioned in the provided papers, the related compounds and their synthesis methods offer insights into the potential characteristics and synthetic routes that could be applicable to 6-Chloro-2,3-dimethylquinoxaline.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves multi-step reactions starting from simple precursors. For instance, 6,7-dimethoxy-2-methylquinoxaline and its derivatives can be synthesized from 1,2-diamino-4,5-dimethoxybenzene, which in turn is used for derivatization in assays . Similarly, 6,7-dimethoxy-4-methylquinoline, a related compound, can be nitrated and then undergo various transformations to yield complex structures . These methods suggest that the synthesis of 6-Chloro-2,3-dimethylquinoxaline could involve chlorination, methylation, and cyclization steps.
Molecular Structure Analysis
The molecular structures of quinoxaline derivatives are characterized by their aromatic systems and substituents, which can influence their physical and chemical properties. For example, the crystal and molecular structures of dimethyl bipyridyl complexes have been determined, showing hydrogen-bonded chains and phase transitions . These findings highlight the importance of molecular structure in determining the behavior of such compounds.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including displacement reactions, as seen with 2,3-dichloro-6-nitroquinoxaline , and reactions with malononitrile to yield cyanomethylene derivatives . These reactions demonstrate the reactivity of quinoxaline derivatives and their potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure and substituents. For example, the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline showed cytotoxic activity, indicating potential biological applications . The resolution and stereochemistry of tetrahydroisoquinoline derivatives also revealed that the (R)-enantiomer possesses higher anticonvulsant effects . These studies suggest that the physical and chemical properties of 6-Chloro-2,3-dimethylquinoxaline would be important for its potential applications in biological systems or as a material with specific electronic properties.
Scientific Research Applications
Liquid Chromatographic Fluorimetric Assay of Methylglyoxal : 6,7-Dimethoxy-2,3-dimethylquinoxaline, a compound related to 6-Chloro-2,3-dimethylquinoxaline, has been used in the assay of methylglyoxal in chemical and biological systems. This compound serves as an internal standard in liquid chromatography for the analysis of trace amounts of methylglyoxal (McLellan & Thornalley, 1992).
Indigoid and Quinoid Chromophores : Research has reviewed the reactions of quaternary salts of 2,3-dimethylquinoxaline, leading to indigoid or quinoid chromogens. These chromogens are significant in the synthesis and properties of various quinoxaline derivatives (Schelz, 1989).
Antifungal Activity : 2,3-Dimethylquinoxaline, another related compound, has demonstrated antifungal activity against a wide range of pathogenic fungi. This includes Candida species, Aspergillus species, Cryptococcus species, and Trichophyton species. Its effectiveness was assessed both in vitro and in vivo using a mouse model for oral candidiasis (Alfadil et al., 2021).
Dissociative Electron Capture Spectroscopy and DFT Modeling : The biological activity of quinoxaline derivatives, including 2,3-dimethylquinoxaline, was modeled using dissociative electron capture spectroscopy and density functional theory. These compounds have applications due to their antimicrobial, antifungal, bactericidal, and preservative properties (Tayupov et al., 2021).
Electrochemical Reduction : The anion radicals formed in the electrochemical reduction of 2,3-dimethylquinoxaline have been studied. This process is significant for understanding the electronic properties of quinoxaline derivatives and their potential applications in various chemical reactions (Kazakova et al., 1980).
Synthesis of Quinoxaline Derivatives : Research has been conducted on the synthesis of various quinoxaline derivatives, including those involving 6-Chloro-2,3-dimethylquinoxaline. These derivatives have applications in developing antimicrobial and other biologically active compounds (El-Gaby et al., 2002).
Safety And Hazards
Future Directions
Quinoxaline derivatives, including 6-Chloro-2,3-dimethylquinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, these compounds could offer the lead for the newly developed candidate as potential acetylcholinesterase inhibitors .
properties
IUPAC Name |
6-chloro-2,3-dimethylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSWSHYGANWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284716 | |
Record name | 6-Chloro-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-2,3-dimethylquinoxaline | |
CAS RN |
17911-93-2 | |
Record name | NSC38597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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